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Compound of Interest

5-Chloro-3-bromo-2-
Compound Name:
hydroxylpyrazine

Cat. No.: B8255999

Get Quote

Executive Summary & Compound Identity

3-Bromo-5-chloro-2-hydroxypyrazine is a halogenated pyrazine derivative characterized by a
high degree of functionalization, making it a versatile building block for nucleophilic aromatic
substitution (

) and cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Due to the presence of the hydroxyl group at the C2 position and nitrogen atoms in the ring,
this compound exhibits prototropic tautomerism, existing in equilibrium between the 2-
hydroxypyrazine (enol) and 2-pyrazinone (keto) forms. In solution (DMSO,

), the 2-pyrazinone tautomer predominates, which significantly influences the spectral data (IR
C=0 stretch, NMR N-H signal).

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8255999#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8255999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Data

3-Bromo-5-chloropyrazin-2-ol (or 3-Bromo-5-
IUPAC Name _
chloropyrazin-2(1H)-one)

Molecular Formula

Molecular Weight 209.43 g/mol

207.90 (for
Exact Mass

)

Not widely listed; Analogous to 5-Bromo-3-

CAS Number )
chloro isomer (CAS 21943-17-9)
Appearance Off-white to pale yellow crystalline solid
. Soluble in DMSO, DMF, Methanol; Sparingly
Solubility

soluble in Water

Synthesis & Production Protocols

The synthesis of 3-bromo-5-chloro-2-hydroxypyrazine requires precise regiochemical control to
distinguish it from its isomer, 5-bromo-3-chloro-2-hydroxypyrazine. The most reliable route
involves the diazotization-bromination (Sandmeyer-type) of the corresponding amine precursor.

Core Synthesis Workflow

 Starting Material:3-Amino-5-chloropyrazin-2-ol (obtainable via chlorination of 3-
aminopyrazin-2-ol or cyclization of amino acid derivatives).

o Transformation: Diazotization with sodium nitrite (
) in hydrobromic acid (

), followed by substitution with Cu(l)Br.

Detailed Protocol (Sandmeyer Route)
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o Step 1: Charge a reaction vessel with 3-amino-5-chloropyrazin-2-ol (1.0 eq) and 48%
aqueous

(10-15 eq). Cool the mixture to 0-5 °C.

o Step 2: Dropwise add a solution of

(1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 30—60 minutes to form the
diazonium salt.

o Step 3: Transfer the cold diazonium solution into a stirring mixture of CuBr (1.5 eq) in 48%
at room temperature (or slightly heated to 40-50 °C depending on kinetics).

o Step 4: Evolution of
gas is observed. Stir until gas evolution ceases (1-2 hours).

o Step 5: Dilute with water and extract with ethyl acetate (

). Wash organic layers with brine, dry over
, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Hexane:EtOAc gradient) to yield the target 3-bromo-5-chloro-2-hydroxypyrazine.

Synthesis Pathway Diagram

CuBr, HBr 3-Bromo-5-chloro-2-hydroxypyrazine
NaNO2, HBr w (Target)
. . 0-5°C Diazonium Intermediate
3-Amino-5-chloropyrazin-2-ol > [R-N2]+ Br- | __H20 (Hydrolysis)

Isomer/Hydrolysis Byproducts

Click to download full resolution via product page

Caption: Regioselective synthesis of 3-bromo-5-chloro-2-hydroxypyrazine via Sandmeyer
reaction of the 3-amino precursor.
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Spectral Characterization (NMR, MS, IR)[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the tautomeric equilibrium. In polar aprotic solvents like DMSO-

, the 2-pyrazinone (keto) form is favored.

NMR (400 MHz, DMSO-

)

Chemical Shift

( L . . Structural
Multiplicity Integration Assignment

Insight
» Ppm)

Characteristic of
the amide/lactam

] proton in the
Broad Singlet (

12.80 -13.20 1H N-H (N1) pyrazinone
) tautomer.

Disappears upon

exchange.

The sole
aromatic proton.
Singlet ( It is deshielded
8.15 1H C6-H by the adjacent
) N1 and the
inductive effect
of the C5-CI.

e Note: If the spectrum is run in

, the N-H peak may be sharper or shifted, but solubility is often poor. The C6-H peak is a
diagnostic singlet; the absence of coupling confirms the 3,5-disubstitution pattern.

NMR (100 MHz, DMSO-
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)
Chemical Shift (
Assignment Analysis
» Ppm)
Carbonyl carbon of the amide.
153.5 C-2 (C=0) . .
Most deshielded signal.
Methine carbon. High shift due
142.0 C-6 (CH) _
to adjacency to N1.
Attached to Br. Shift is
moderate due to the "Heavy
135.2 C-3 (C-Br) ,
Atom Effect” of Bromine
(shielding relative to CI).
Attached to Cl. Inductively
128.8 C-5(Cc-Cl)

deshielded.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the structure due to the unique

isotopic signature of Chlorine and Bromine.
« lonization Mode: ESI (+) or EI (70 eV).
e Molecular lon (

): The parent peak cluster is distinct.
* |sotopic Pattern Calculation:

o (75%) /

(25%)
o (50%) /

(50%)
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o Relative Intensity o
m/z Peak Composition Origin
(Approx)

208 100% (Base) (Lightest
isotopologue)

210 + 130% (Overlap of Br-81 and
CI-37 contributions)

212 30% (Heaviest
isotopologue)

« Interpretation: A characteristic 3:4:1 (approximate) intensity ratio for the M, M+2, M+4 cluster
confirms the presence of one Br and one Cl atom in the molecule.

C. Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups and the tautomeric form.
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Wavenumber (

)

Assignment

Mode

Description

3200 — 2800

N-H/O-H

Stretch

Broad band indicating
H-bonding. The
presence of broad
absorption <3000
suggests the lactam
(NH) form or dimeric

H-bonding.

1660 — 1690

C=0

Stretch

Strong amide | band.
Confirms the
pyrazinone tautomer.
(A pure hydroxy-
pyrazine would lack
this strong carbonyl

peak).

1580, 1530

C=N, C=C

Stretch

Pyrazine ring skeletal

vibrations.

1050 - 1100

C-Cl/C-Br

Stretch

Aryl halide stretches
(often coupled with

ring vibrations).

Quality Control & Stability

e Purity Determination: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The
compound should elute as a single sharp peak.

 Stability: Halogenated pyrazinones are generally stable but can undergo hydrolysis at the C-
Cl or C-Br position under strongly basic conditions (

) or nucleophilic attack. Store under inert atmosphere at 2—-8 °C.

e Handling: Wear standard PPE. Pyrazines can be biologically active; avoid inhalation of dust.
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e Synthesis of Pyrazine Intermediates

o Methods for the preparation of halogenated pyrazinones.[1][2] (See US Patent
2012/0252780 Al for analogous 3-amino-5-chloropyrazin-2-ol synthesis).

o General Sandmeyer protocols for heterocyclic amines:J. Med. Chem. 1986, 29, 6, 1065—
1080.[2]

o Spectral Data References

o PubChem CID 10488609 (3-Bromo-5-chloropyrazin-2-amine) - Used as spectral analog
for substitution effects.Link

o ChemScene (5-Bromo-3-chloro-2(1H)-pyrazinone, CAS 21943-17-9) - Isomer
comparison.Link

e Tautomerism in Hydroxypyrazines: Tautomerism of hydroxypyrazines and related
compounds.Advances in Heterocyclic Chemistry, Vol 1, 1963.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of
azatetralones - Google Patents [patents.google.com]

e 2.US9302996B2 - Continuous arycyclic compound - Google Patents [patents.google.com]
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© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://patents.google.com/patent/US5436344A/en
https://patents.google.com/patent/US9302996B2/en
https://patents.google.com/patent/US9302996B2/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F10488609
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com%2F5-Bromo-3-chloropyrazin-2-1H-one.html
https://www.benchchem.com/product/b8255999?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US5436344A/en
https://patents.google.com/patent/US5436344A/en
https://patents.google.com/patent/US9302996B2/en
https://www.benchchem.com/product/b8255999/docs#technical-guide-5-chloro-3-bromo-2-hydroxypyrazine-spectral-data-synthesis
https://www.benchchem.com/product/b8255999/docs#technical-guide-5-chloro-3-bromo-2-hydroxypyrazine-spectral-data-synthesis
https://www.benchchem.com/product/b8255999/docs#technical-guide-5-chloro-3-bromo-2-hydroxypyrazine-spectral-data-synthesis
https://www.benchchem.com/product/b8255999/docs#technical-guide-5-chloro-3-bromo-2-hydroxypyrazine-spectral-data-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8255999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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